

# Application Notes & Protocols: 2-Methyl-2-(4-methylphenyl)propanoic Acid in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Methyl-2-(4-methylphenyl)propanoic acid

Cat. No.: B029468

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## Introduction: The Strategic Importance of the gem-Dimethyl Aryl Scaffold

In the landscape of modern medicinal chemistry and synthetic route design, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. **2-Methyl-2-(4-methylphenyl)propanoic acid** (CAS No: 20430-18-6) represents a highly versatile, yet specific, building block for the construction of complex molecular architectures. Its structure, featuring a carboxylic acid, a p-substituted aromatic ring, and a sterically demanding quaternary  $\alpha$ -carbon, offers a unique combination of reactive handles and inherent stability.

The defining feature of this molecule is the gem-dimethyl group adjacent to the aryl ring. The incorporation of this motif into drug candidates is a well-established strategy to enhance metabolic stability, improve pharmacokinetic profiles, and increase biological potency.<sup>[1][2]</sup> The steric bulk provided by the two methyl groups can shield adjacent functional groups from enzymatic degradation, a phenomenon that can significantly extend the half-life of a therapeutic agent.<sup>[3]</sup> This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of **2-Methyl-2-(4-methylphenyl)propanoic acid** as a strategic starting material, complete with detailed protocols for its derivatization.

## Section 1: Compound Profile and Safety

A thorough understanding of the starting material's properties and handling requirements is paramount for safe and reproducible experimentation.

### Physicochemical Data

The key properties of **2-Methyl-2-(4-methylphenyl)propanoic acid** are summarized below.

Property	Value	Source
IUPAC Name	2-methyl-2-(4-methylphenyl)propanoic acid	<a href="#">[4]</a>
CAS Number	20430-18-6	<a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	178.23 g/mol	<a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[5]</a>
Melting Point	37-42 °C (for related compound)	<a href="#">[6]</a> <a href="#">[7]</a>

### Safety & Handling

As with any laboratory chemical, proper safety protocols must be observed. Based on data for structurally related arylpropanoic acids, the following precautions are recommended:

- Hazard Statements: May be harmful if swallowed. Causes skin irritation and serious eye irritation.[\[4\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[\[9\]](#)[\[10\]](#)
- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[\[11\]](#)

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

## Section 2: The Strategic Value and Reactive Sites

The utility of **2-Methyl-2-(4-methylphenyl)propanoic acid** stems from its distinct structural domains, which can be manipulated selectively. The diagram below highlights the primary reactive zones of the molecule.

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